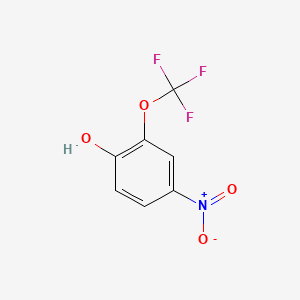
4-Nitro-2-(trifluoromethoxy)phenol
Cat. No. B572242
Key on ui cas rn:
1261753-93-8
M. Wt: 223.107
InChI Key: KNEILGXGOBNKRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08604065B2
Procedure details


223 mg (1.0 mmol) of 4-nitro-2-trifluoromethoxyphenol, 224 mg (4.0 mmol) of reduced iron powder, and 321 mg (6.0 mmol) of ammonia chloride were successively added to a mixture of 20 mL of ethanol and 6.0 mL of water under argon atmosphere with mechanical stirring. The mixture was slowly heated to 50° C. and allowed to react at this temperature for 1.5 h until the solution turned brown. The reaction was stopped, naturally cooled, filtered under reduced pressure, and the filter cake was washed with 10 mL of ethyl acetate. 20 mL of water and 20 mL of ethyl acetate were added to the filtrate. The organic layer was isolated, and the water layer was extracted with 20 mL×2 of ethyl acetate. The organic layers were combined, successively washed with 50 mL of water and 50 mL of saturated saline, dried over anh. MgSO4, filtered and concentrated to obtain 144 mg of a dark red solid. Yield 74.4%.

[Compound]
Name
reduced iron
Quantity
224 mg
Type
reactant
Reaction Step One

Name
ammonia chloride
Quantity
321 mg
Type
reactant
Reaction Step One



Name
Yield
74.4%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([O:11][C:12]([F:15])([F:14])[F:13])[CH:5]=1)([O-])=O.[Cl-].N.C(O)C>O>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([O:11][C:12]([F:13])([F:14])[F:15])[CH:5]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
223 mg
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)O)OC(F)(F)F
|
[Compound]
|
Name
|
reduced iron
|
|
Quantity
|
224 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ammonia chloride
|
|
Quantity
|
321 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].N
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react at this temperature for 1.5 h until the solution
|
|
Duration
|
1.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
naturally cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter cake was washed with 10 mL of ethyl acetate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
20 mL of water and 20 mL of ethyl acetate were added to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was isolated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the water layer was extracted with 20 mL×2 of ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
successively washed with 50 mL of water and 50 mL of saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anh. MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC(=C(C=C1)O)OC(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 144 mg | |
| YIELD: PERCENTYIELD | 74.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
